3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a spiro-heterocyclic compound with potential biological activity. It belongs to the class of spiro-azetidin-2-one derivatives . The spiro-azetidin-2-one ring system has been associated with life-saving antibiotics like penicillin and cephalosporins . Its molecular structure combines a thiazolidine-2,4-dione core with an acetyl group and a chlorophenoxy substituent.
Synthesis Analysis
The synthesis of this compound involves constructing the spiro-azetidin-2-one ring. Various synthetic methodologies have been established for spirocyclic compounds, including β-lactams. The inherent rigidity of spirocyclic structures contributes to their favorable interactions with molecular targets .
Scientific Research Applications
Synthesis and Biological Evaluation in Inflammatory Diseases
A study by Ma et al. (2011) synthesized compounds based on the thiazolidine-2,4-dione moiety, evaluating their potency in inhibiting nitric oxide production and activity of inducible nitric oxide synthase. These compounds, including derivatives similar to 3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione, showed significant inhibition in inflammatory models, highlighting their potential in treating inflammatory diseases (Ma et al., 2011).
Antibacterial Activity of Thiazolidine-2,4-dione-Based Compounds
Research by Trotsko et al. (2018) synthesized new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids and tested them against various bacterial strains. The study found that these compounds exhibited notable antibacterial activity, suggesting their use in developing new antibacterial agents (Trotsko et al., 2018).
Antimicrobial and Antifungal Activities
Alhameed et al. (2019) explored the synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, which showed weak to moderate antibacterial and antifungal activities against a range of pathogens. This research underscores the potential of thiazolidine-2,4-dione derivatives in antimicrobial and antifungal applications (Alhameed et al., 2019).
Potential in Anticancer Research
A study by Hussein et al. (2020) synthesized new thiazolidinone and azetidinone derivatives and evaluated their antimicrobial activity against multidrug-resistant strains, along with cytotoxic activity against cancer cell lines. The results indicated that these compounds could be effective in treating certain cancer types, showing their potential in anticancer research (Hussein et al., 2020).
Antidiabetic and Antioxidant Potential
Shukla et al. (2020) synthesized a series of thiazolidine-2,4-dione derivatives and evaluated their antidiabetic, antioxidant, and cytotoxicity effects. This research suggests the potential of such compounds in developing treatments for diabetes and related oxidative stress conditions (Shukla et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is the ATF4 (activating transcription factor 4) pathway . This pathway plays a crucial role in cellular stress response, and its inhibition can be beneficial in treating disorders such as cancer and neurodegenerative diseases .
Mode of Action
The compound interacts with its target by inhibiting the ATF4 pathway . This interaction results in the modulation of cellular stress responses, potentially leading to the suppression of disease progression .
Biochemical Pathways
The affected pathway is the ATF4 pathway, which is involved in cellular stress responses . Downstream effects of this interaction can include the modulation of gene expression related to stress response, potentially leading to altered disease progression .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of the ATF4 pathway . This can lead to the modulation of cellular stress responses, potentially suppressing disease progression .
Properties
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-9-1-3-11(4-2-9)21-7-12(18)16-5-10(6-16)17-13(19)8-22-14(17)20/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZDBXYCZFKNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.